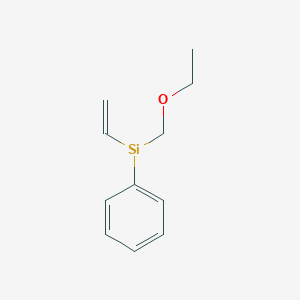
CID 78061709
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl(ethoxymethyl)phenylsilane is an organosilicon compound characterized by the presence of a vinyl group (ethenyl), an ethoxymethyl group, and a phenyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenyl(ethoxymethyl)phenylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of vinyl ethers with phenylsilane derivatives. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the vinyl ether .
Industrial Production Methods
Industrial production of ethenyl(ethoxymethyl)phenylsilane often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl(ethoxymethyl)phenylsilane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as halides or amines
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes, silyl ethers
Substitution: Various substituted silanes depending on the nucleophile used
Applications De Recherche Scientifique
Ethenyl(ethoxymethyl)phenylsilane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethenyl(ethoxymethyl)phenylsilane involves its ability to undergo various chemical transformations, primarily through the reactivity of its silicon atom and the vinyl group. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in diverse chemical reactions. The vinyl group provides a site for further functionalization, enabling the synthesis of a wide range of derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane: Similar in structure but lacks the vinyl and ethoxymethyl groups.
Vinyltrimethoxysilane: Contains a vinyl group but has three methoxy groups instead of the phenyl and ethoxymethyl groups.
Ethylphenylsilane: Similar but has an ethyl group instead of the vinyl group.
Uniqueness
Ethenyl(ethoxymethyl)phenylsilane is unique due to the combination of its vinyl, ethoxymethyl, and phenyl groups. This combination imparts distinct reactivity and properties, making it a versatile compound for various applications in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C11H15OSi |
|---|---|
Poids moléculaire |
191.32 g/mol |
InChI |
InChI=1S/C11H15OSi/c1-3-12-10-13(4-2)11-8-6-5-7-9-11/h4-9H,2-3,10H2,1H3 |
Clé InChI |
GNNBYCFFZLBVDC-UHFFFAOYSA-N |
SMILES canonique |
CCOC[Si](C=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


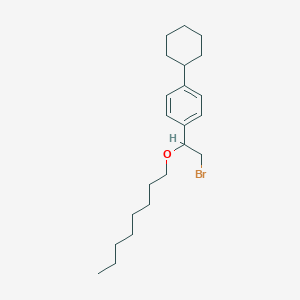

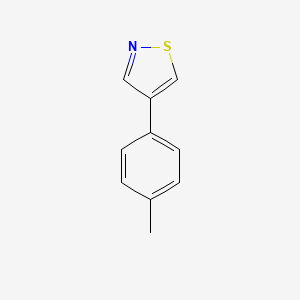
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)
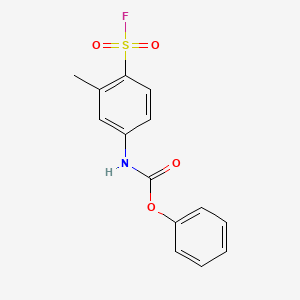
![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
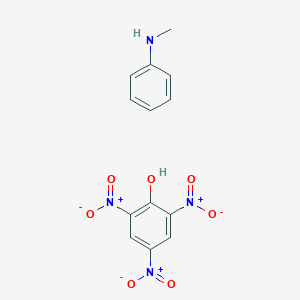
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)
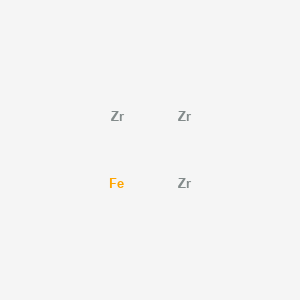
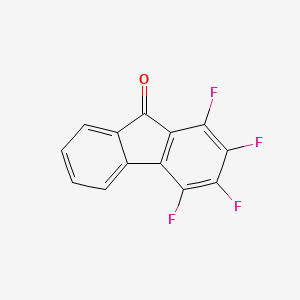
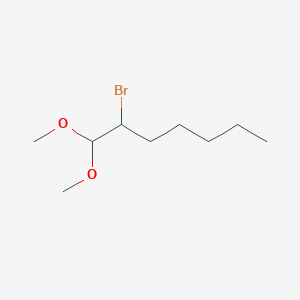
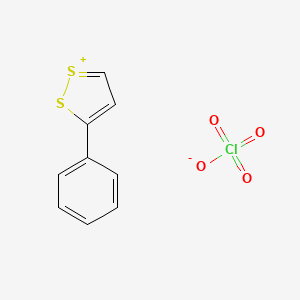
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)
